molecular formula C20H16N4O4 B10887043 1-(1,2-Dihydro-5-acenaphthylenyl)ethanone {2,4-bisnitrophenyl}hydrazone

1-(1,2-Dihydro-5-acenaphthylenyl)ethanone {2,4-bisnitrophenyl}hydrazone

Cat. No.: B10887043
M. Wt: 376.4 g/mol
InChI Key: FLDKFOKGYYDZQK-CIAFOILYSA-N
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Description

1-(1,2-Dihydro-5-acenaphthylenyl)ethanone {2,4-bisnitrophenyl}hydrazone is a complex organic compound with a unique structure that combines acenaphthylene and hydrazone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2-Dihydro-5-acenaphthylenyl)ethanone {2,4-bisnitrophenyl}hydrazone typically involves the reaction of 1-(1,2-dihydro-5-acenaphthylenyl)ethanone with 2,4-bisnitrophenylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(1,2-Dihydro-5-acenaphthylenyl)ethanone {2,4-bisnitrophenyl}hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1,2-Dihydro-5-acenaphthylenyl)ethanone {2,4-bisnitrophenyl}hydrazone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(1,2-Dihydro-5-acenaphthylenyl)ethanone {2,4-bisnitrophenyl}hydrazone involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the nitro groups can undergo redox reactions, influencing cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,2-Dihydro-5-acenaphthylenyl)ethanone {2,4-bisnitrophenyl}hydrazone is unique due to its combination of acenaphthylene and hydrazone moieties, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H16N4O4

Molecular Weight

376.4 g/mol

IUPAC Name

N-[(E)-1-(1,2-dihydroacenaphthylen-5-yl)ethylideneamino]-2,4-dinitroaniline

InChI

InChI=1S/C20H16N4O4/c1-12(16-9-7-14-6-5-13-3-2-4-17(16)20(13)14)21-22-18-10-8-15(23(25)26)11-19(18)24(27)28/h2-4,7-11,22H,5-6H2,1H3/b21-12+

InChI Key

FLDKFOKGYYDZQK-CIAFOILYSA-N

Isomeric SMILES

C/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C2=CC=C3CCC4=C3C2=CC=C4

Canonical SMILES

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=C3CCC4=C3C2=CC=C4

Origin of Product

United States

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